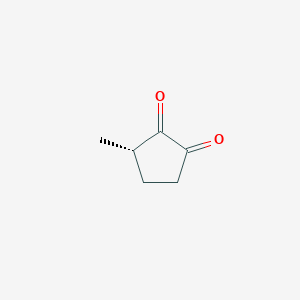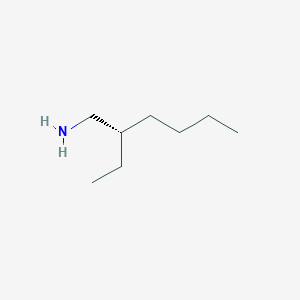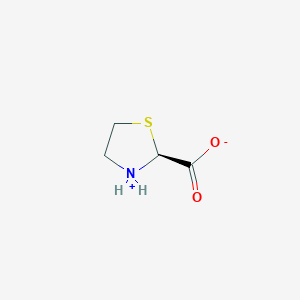
Dicapryl sodium sulfosuccinate
Descripción general
Descripción
Dicapryl sodium sulfosuccinate is a useful research compound. Its molecular formula is C20H37NaO7S and its molecular weight is 444.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dicapryl sodium sulfosuccinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dicapryl sodium sulfosuccinate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Applications in High-Resolution NMR Spectroscopy
Dicapryl sodium sulfosuccinate, known as Aerosol-OT or AOT, is used in high-resolution NMR spectroscopy studies. It has been employed to encapsulate water-soluble proteins within reverse micelles, offering a way to analyze protein structures in a non-native environment. This approach provides valuable insights into protein behavior and stability under various conditions (Shi, Peterson, & Wand, 2005).
2. Role in Micellization and Interaction with Polymers
Research into the micellization process of various sulfosuccinate surfactants, including AOT, has been conducted. Studies have compared the behaviors of different sulfosuccinates in terms of surface tension, fluorescence, microcalorimetry, and their interaction with hydrophobically modified polymers. These findings are crucial for understanding the surfactant's behavior in various industrial and pharmaceutical applications (Fan et al., 2005).
3. Protein Encapsulation and Recovery
AOT has been utilized for the extraction and recovery of proteins, such as lysozyme, from aqueous phases. This involves reverse micellar extraction and precipitation methods, where the surfactant forms reverse micelles to solubilize proteins. Such techniques are significant in biotechnology for protein purification and recovery with retained enzymatic activity (Shin, Weber, & Vera, 2003).
4. Microcapsule Formation and Drug Delivery
Dicapryl sodium sulfosuccinate has been used in the formation of microcapsules for various applications, including drug delivery. For example, it has been involved in the preparation of gelatin/carboxymethylcellulose/dioctyl sulfosuccinate sodium microcapsules. These microcapsules have potential applications in electrophoretic displays and controlled drug release systems (Dai et al., 2010).
5. Surface and Thermodynamic Properties in Surfactant Systems
Research has focused on the surface and thermodynamic properties of various sulfosuccinate surfactants, including dioctyl sodium sulfosuccinate. These studies are vital for understanding the surfactant's behavior in different conditions, influencing its applications in areas like detergents, emulsifiers, and pharmaceutical formulations (Deepika & Tyagi, 2006).
Propiedades
IUPAC Name |
sodium;(2S)-1,4-dioctoxy-1,4-dioxobutane-2-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O7S.Na/c1-3-5-7-9-11-13-15-26-19(21)17-18(28(23,24)25)20(22)27-16-14-12-10-8-6-4-2;/h18H,3-17H2,1-2H3,(H,23,24,25);/q;+1/p-1/t18-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIJACVHOIKRAP-FERBBOLQSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC(=O)C[C@@H](C(=O)OCCCCCCCC)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37NaO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sodium;(2S)-1,4-dioctoxy-1,4-dioxobutane-2-sulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



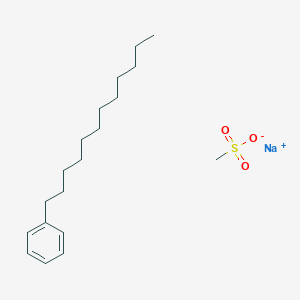
![[(3R,6R)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] (Z)-octadec-9-enoate](/img/structure/B8253451.png)
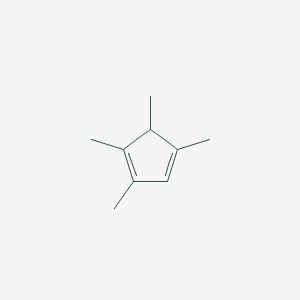
![Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride](/img/structure/B8253461.png)

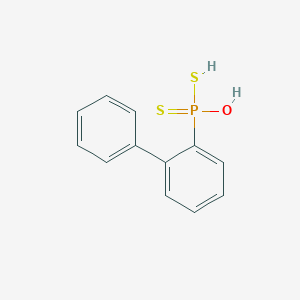
![[(2S)-1-phosphonopropan-2-yl]phosphonic acid](/img/structure/B8253474.png)
![4-[(3S)-dodecan-3-yl]benzenesulfonic acid](/img/structure/B8253482.png)

![[(2S)-1,4,7,10-tetraoxacyclododec-2-yl]methanol](/img/structure/B8253519.png)
